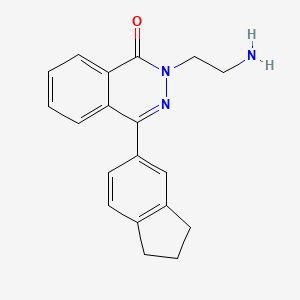

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one is a member of the phthalazinone family, which has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antifungal, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of phthalazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that selected aminophthalazinones showed promising anticancer activities against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines . The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 12.5 |

| This compound | PC-3 | 15.0 |

Antifungal Activity

Phthalazinone derivatives have also been evaluated for their antifungal properties. In a study examining various substituted phthalazinones, some compounds displayed notable antifungal activity against strains such as Candida albicans and Aspergillus niger . The exact mechanism remains under investigation but is believed to involve disruption of fungal cell wall synthesis.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

Other Pharmacological Effects

Phthalazinones have been investigated for additional pharmacological activities, including anti-inflammatory and analgesic effects. Some derivatives have shown the ability to inhibit phosphodiesterases (PDE), which play a role in various inflammatory processes . This inhibition could offer therapeutic benefits in conditions like arthritis and chronic pain.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated HT-29 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antifungal Testing

In vitro testing against clinical isolates of Candida species showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antifungal agents. This suggests potential for development as an alternative treatment.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activities

Research indicates that phthalazinone derivatives, including 2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one, exhibit antihypertensive properties. In vitro studies have demonstrated that certain derivatives can effectively lower blood pressure through vasodilation mechanisms. A notable study by Ş. Demirayak et al. (2004) highlighted the efficacy of these compounds in both laboratory and animal models.

Vasodilator Activities

The vasodilatory effects of phthalazinone derivatives suggest their potential utility in treating cardiovascular diseases. Research has shown that these compounds can relax vascular smooth muscle, thereby enhancing blood flow and reducing hypertension. This was corroborated by findings from Ş. Demirayak et al., which emphasized the importance of structural modifications on the activity of these compounds.

Anticancer Potential

Recent studies have explored the anticancer properties of phthalazinone derivatives, indicating that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study by S. E. Rayes et al. (2019) synthesized novel derivatives that demonstrated promising anticancer activity against several cancer cell lines.

Antimicrobial Activity

Phthalazinone derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Research conducted by T. Önkol et al. (2008) reported that certain derivatives exhibited potent antibacterial effects, making them candidates for further development as antimicrobial agents.

Polymer Science

The unique chemical structure of this compound allows for its application in polymer synthesis. It has been utilized to create aromatic polyamides with enhanced thermal stability and solubility characteristics. Lin Cheng et al. (2002) demonstrated that incorporating phthalazinone into polymer matrices can improve mechanical properties and thermal resistance.

Platelet Aggregation Inhibition

Studies have indicated that certain phthalazinone derivatives can inhibit platelet aggregation, which is crucial for cardiovascular health management. A study by A. Sugimoto et al. (1985) explored the effects of 2-phenyl-1(2H)-phthalazinone derivatives on platelet function, suggesting their potential use in preventing thrombotic diseases.

Case Studies and Data Tables

| Application | Study Reference | Key Findings |

|---|---|---|

| Antihypertensive Activities | Ş. Demirayak et al., 2004 | Effective in lowering blood pressure in vitro and vivo |

| Vasodilator Activities | Ş. Demirayak et al., 2004 | Induces relaxation of vascular smooth muscle |

| Anticancer Potential | S. E. Rayes et al., 2019 | Inhibits tumor growth in various cancer cell lines |

| Antimicrobial Activity | T. Önkol et al., 2008 | Significant activity against multiple bacterial strains |

| Polymer Science | Lin Cheng et al., 2002 | Enhanced thermal stability and mechanical properties |

| Platelet Aggregation Inhibition | A. Sugimoto et al., 1985 | Potential use in thrombotic disease prevention |

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-4-(2,3-dihydro-1H-inden-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-10-11-22-19(23)17-7-2-1-6-16(17)18(21-22)15-9-8-13-4-3-5-14(13)12-15/h1-2,6-9,12H,3-5,10-11,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNKATJSWOQJIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.